molecular formula C14H11FN2O3 B2989847 (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid CAS No. 1571245-34-5

(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid

Cat. No. B2989847
CAS RN: 1571245-34-5
M. Wt: 274.251
InChI Key: BAUNSMSVJSCNBL-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid, also known as FPA, is a novel and potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4). DPP-4 is a key enzyme involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes mellitus (T2DM). FPA has shown promising results in preclinical studies and is being investigated as a potential treatment for T2DM.

Mechanism of Action

(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid works by inhibiting the activity of DPP-4, which is involved in the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid has been shown to have other biochemical and physiological effects. These include reducing oxidative stress and inflammation, improving lipid metabolism, and reducing body weight and fat accumulation.

Advantages and Limitations for Lab Experiments

One advantage of (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid as a research tool is its high potency and selectivity for DPP-4, which allows for precise modulation of the enzyme's activity. However, (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid's complex synthesis method and limited availability may make it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for research on (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid. These include investigating its effects in combination with other antidiabetic agents, exploring its potential as a treatment for other metabolic disorders such as obesity and nonalcoholic fatty liver disease, and developing more efficient and scalable synthesis methods for (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid. Additionally, further studies are needed to fully elucidate the mechanisms underlying (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid's effects on glucose metabolism and other physiological processes.

Synthesis Methods

The synthesis of (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid involves several steps, including the formation of an intermediate compound and the use of various reagents and catalysts. The process typically begins with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-phenylglycine methyl ester to form the intermediate compound, which is subsequently treated with formic acid to yield (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid.

Scientific Research Applications

(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid has been extensively studied in preclinical models of T2DM and has shown promising results in reducing blood glucose levels and improving insulin sensitivity. In addition, (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in T2DM.

properties

IUPAC Name

(2R)-2-[(2-fluoropyridine-4-carbonyl)amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c15-11-8-10(6-7-16-11)13(18)17-12(14(19)20)9-4-2-1-3-5-9/h1-8,12H,(H,17,18)(H,19,20)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUNSMSVJSCNBL-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid

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